molecular formula C20H25NO6 B11015499 N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine

N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine

Cat. No.: B11015499
M. Wt: 375.4 g/mol
InChI Key: YSRBTLZFGKPIHV-UDJRPDEGSA-N
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Description

2-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLPENTANOIC ACID typically involves the reaction of 7-hydroxy-2H-chromen-2-one with appropriate reagents to introduce the desired functional groups. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with acyl chlorides in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLPENTANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLPENTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLPENTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

(2S,3R)-2-[2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]-3-methylpentanoic acid

InChI

InChI=1S/C20H25NO6/c1-6-10(2)17(19(23)24)21-18(22)13(5)26-14-7-8-15-11(3)12(4)20(25)27-16(15)9-14/h7-10,13,17H,6H2,1-5H3,(H,21,22)(H,23,24)/t10-,13?,17+/m1/s1

InChI Key

YSRBTLZFGKPIHV-UDJRPDEGSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)C(C)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C

Origin of Product

United States

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